8-Bromo-5-chloro-1,6-naphthyridine
Overview
Description
8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural features and potential biological activities .
Scientific Research Applications
8-Bromo-5-chloro-1,6-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of biological applications .
Mode of Action
Naphthyridines, in general, are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple pathways .
Result of Action
Naphthyridines, as a class, are known to have a variety of effects, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, and to avoid contact with skin and eyes .
Safety and Hazards
Future Directions
The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 5 positions, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form arylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(dppf)Cl2, and bases like potassium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Coupling Reactions: Arylated naphthyridines are the major products.
Comparison with Similar Compounds
- 8-Bromo-1,6-naphthyridine
- 5-Chloro-1,6-naphthyridine
- 1,6-Naphthyridine
Comparison: 8-Bromo-5-chloro-1,6-naphthyridine is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to its mono-substituted counterparts. The dual substitution pattern can enhance its ability to interact with multiple molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
8-bromo-5-chloro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJYLYMBZVFAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582253 | |
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909649-12-3 | |
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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